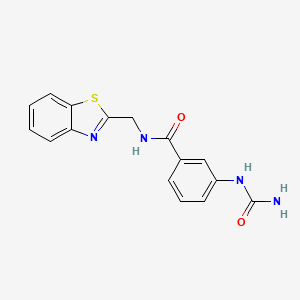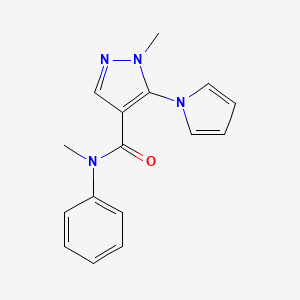![molecular formula C16H17NO B7497816 N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
N-[alpha-(p-Tolyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[alpha-(p-Tolyl)benzyl]acetamide, commonly known as PTBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of N-acylbenzylamines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties. PTBAA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
PTBAA has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. PTBAA has also shown antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models.
作用機序
The mechanism of action of PTBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth, viral replication, or inflammatory response. PTBAA has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. Additionally, PTBAA has been shown to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
PTBAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In animal models, PTBAA has been shown to reduce liver damage and inflammation caused by alcohol consumption. Additionally, PTBAA has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the advantages of PTBAA is its ease of synthesis using simple and readily available starting materials. It also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, PTBAA has limitations such as its low solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of PTBAA. One potential direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to elucidate its mechanism of action and identify specific targets for its anticancer, antiviral, and anti-inflammatory activities. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. PTBAA has the potential to become a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, PTBAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as an anticancer agent. However, its low solubility and limited understanding of its mechanism of action are limitations that need to be addressed. Future research directions include improving its solubility and bioavailability, elucidating its mechanism of action, and evaluating its efficacy and safety in animal models and clinical trials.
合成法
PTBAA can be synthesized using various methods, including the reaction of p-toluidine with benzyl bromide followed by the addition of acetic acid. Another method involves the reaction of p-toluidine with benzyl chloride in the presence of sodium acetate and acetic acid. The yield and purity of the synthesized PTBAA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
特性
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(17-13(2)18)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUFGALZZEACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)





![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
